(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c22-19(25-13-15-12-17(26-20-15)18-4-3-11-27-18)14-5-7-16(8-6-14)28(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMPYZOBUUNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 370.5 g/mol
- CAS Number : 1203348-44-0
The mechanism by which this compound exerts its biological effects is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. The structural features, particularly the thiophene and isoxazole rings, suggest potential interactions with enzymes or receptors involved in various signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The exact spectrum of activity for this specific compound remains to be thoroughly investigated.
Anticancer Properties
Research into the anticancer potential of isoxazole derivatives has revealed promising results. Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that certain isoxazole derivatives can significantly reduce the viability of cancer cells in vitro, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has also been documented. In particular, studies have shown that certain derivatives can inhibit pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
| Study | Findings |
|---|---|
| Liu et al. (2015) | Identified several isoxazole derivatives with significant anticancer activity against multiple cell lines. |
| Zhang et al. (2018) | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria for related isoxazole compounds. |
| Chen et al. (2020) | Demonstrated anti-inflammatory effects in animal models using isoxazole derivatives, suggesting potential for treating chronic inflammation. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoate Ester Derivatives
The target compound shares a benzoate ester backbone with several analogs from , such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate). Key differences include:
- Ester Group : The target uses a methyl ester, whereas compounds employ ethyl esters. Methyl esters typically exhibit higher metabolic stability but lower lipophilicity compared to ethyl analogs.
- Substituent at 4-Position: The target’s pyrrolidine sulfonyl group contrasts with amino (e.g., I-6230) or thioether (e.g., I-6373) substituents in other derivatives.
Heterocyclic Components
The thiophene-isoxazole system in the target differs from heterocycles in other compounds:
- : Compounds 4 and 5 incorporate thiazole, pyrazole, and triazole rings. These systems are more rigid and planar compared to the isoxazole-thiophene motif, which may adopt a partially non-planar conformation depending on substituent orientation .
- : Derivatives like I-6273 feature methylisoxazole rings, while the target’s isoxazole is fused to a thiophene. Thiophene’s aromaticity and sulfur atom could enhance π-π stacking or hydrophobic interactions compared to purely nitrogen-based heterocycles .
Sulfonyl Functional Groups
The pyrrolidine sulfonyl group in the target is a distinguishing feature. Similar sulfonamide/sulfonyl-containing compounds (e.g., ’s triazole derivatives) often exhibit improved solubility due to polar interactions, though steric bulk from the pyrrolidine ring may offset this advantage.
Physicochemical and Pharmacological Implications
- Electronic Effects: The sulfonyl group may reduce electron density at the benzoate carbonyl, increasing susceptibility to nucleophilic attack compared to amino-substituted analogs.
- Metabolic Stability : The methyl ester and thiophene-isoxazole system may confer resistance to esterase-mediated hydrolysis compared to ethyl esters in compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
